2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a propenamide group and a piperazinyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- involves multiple steps, typically starting with the preparation of the piperazinyl-substituted phenyl intermediate. This intermediate is then reacted with a pyrimidinyl amine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular functions. For example, it may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the regulation of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Diacetone acrylamide (DAAM): Known for its use in the production of polymers and coatings.
N-(2-Amino-2-oxoethyl)-2-propenamide: Used as a chemical reagent and ligand in organic synthesis.
3-Methylpropenamide: Utilized in various chemical reactions and as a precursor in the synthesis of other compounds.
Uniqueness
What sets 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- apart from these similar compounds is its specific structure that allows it to interact with unique molecular targets, making it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
Molecular Formula |
C24H27N7O |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[3-[[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H27N7O/c1-3-23(32)27-20-6-4-5-19(17-20)26-22-11-12-25-24(29-22)28-18-7-9-21(10-8-18)31-15-13-30(2)14-16-31/h3-12,17H,1,13-16H2,2H3,(H,27,32)(H2,25,26,28,29) |
InChI Key |
QPVTXKHZIORORP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC(=N3)NC4=CC(=CC=C4)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.